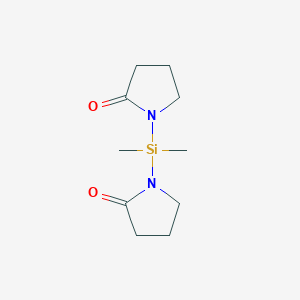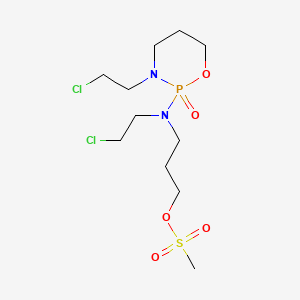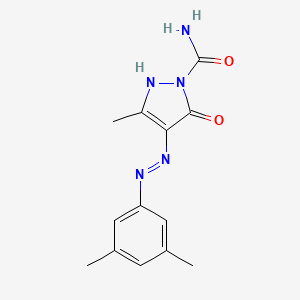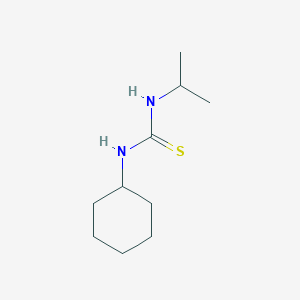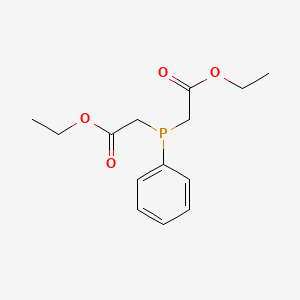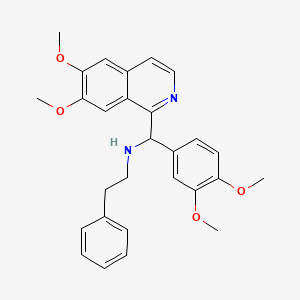
3-(4-Chlorophenoxy)-2-hydroxypropyl (2-hydroxyphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenoxy)-2-hydroxypropyl (2-hydroxyphenoxy)acetate is an organic compound that features both chlorophenoxy and hydroxyphenoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenoxy)-2-hydroxypropyl (2-hydroxyphenoxy)acetate typically involves the reaction of 4-chlorophenol with epichlorohydrin to form 3-(4-chlorophenoxy)-1,2-propanediol. This intermediate is then reacted with 2-hydroxyphenoxyacetic acid under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions would be essential to maximize yield and purity while minimizing waste and production costs.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenoxy)-2-hydroxypropyl (2-hydroxyphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
3-(4-Chlorophenoxy)-2-hydroxypropyl (2-hydroxyphenoxy)acetate has various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenoxy)-2-hydroxypropyl (2-hydroxyphenoxy)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with similar phenoxy functional groups.
4-Chlorophenoxyacetic acid: Another compound with a chlorophenoxy group, used in plant growth regulation.
Uniqueness
3-(4-Chlorophenoxy)-2-hydroxypropyl (2-hydroxyphenoxy)acetate is unique due to its combination of chlorophenoxy and hydroxyphenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these functional groups are advantageous.
Properties
CAS No. |
39719-58-9 |
|---|---|
Molecular Formula |
C17H17ClO6 |
Molecular Weight |
352.8 g/mol |
IUPAC Name |
[3-(4-chlorophenoxy)-2-hydroxypropyl] 2-(2-hydroxyphenoxy)acetate |
InChI |
InChI=1S/C17H17ClO6/c18-12-5-7-14(8-6-12)22-9-13(19)10-24-17(21)11-23-16-4-2-1-3-15(16)20/h1-8,13,19-20H,9-11H2 |
InChI Key |
DIVUTHOZPCQXID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)O)OCC(=O)OCC(COC2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(1,4-Dioxaspiro[4.4]non-6-yl)ethyl]-4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazine](/img/structure/B14679629.png)

